centractin
Description
Properties
CAS No. |
148996-73-0 |
|---|---|
Molecular Formula |
C103H115N23O23 |
Synonyms |
centractin |
Origin of Product |
United States |
Scientific Research Applications
Role in the Dynactin Complex
Centractin is integral to the dynactin complex, which is essential for the activation of dynein, a motor protein responsible for retrograde transport along microtubules. Studies have shown that this compound interacts with spectrin and other cytoskeletal proteins, facilitating the organization of cellular structures. For instance, research indicates that overexpressed this compound forms filamentous structures that colocalize with Golgi marker proteins, suggesting its role in Golgi function and integrity .
Applications in Cell Biology
This compound has been utilized extensively in cell biology to study cytoskeletal dynamics and intracellular transport mechanisms:
- Cytoskeletal Organization : this compound's unique properties allow researchers to investigate its interactions with other cytoskeletal components. It has been shown to form distinct filaments that do not react with traditional actin antibodies, indicating its unique biochemical properties .
- Cell Division : In studies involving mammalian cells, this compound has been implicated in the regulation of mitotic spindle assembly, highlighting its importance during cell division .
Implications in Disease Models
This compound has potential applications in understanding various diseases:
- Cancer Research : The role of this compound in the dynamics of cancer cell migration and invasion has been explored. For example, down-regulation of beta-centractin has been linked to dendritic cell dysfunction and immune escape mechanisms in hepatocellular carcinoma .
- Neurodegenerative Diseases : Research has indicated that this compound-related pathways may be involved in neurodegenerative conditions. Patient-specific induced pluripotent stem cells derived from lymphoblastoid cell lines have been used to model diseases like Parkinson's disease, where this compound's function in cellular transport may play a role .
Case Study 1: Interaction with Spectrin
A study demonstrated that this compound filaments colocalize with spectrin at the Golgi apparatus. This interaction suggests a model where this compound supports Golgi organization through its association with spectrin-linked networks .
Case Study 2: Cancer Cell Dynamics
In experiments involving cancer cell lines, alterations in this compound expression were correlated with changes in cell motility and invasion capabilities. This highlights its potential as a biomarker for cancer progression and a target for therapeutic intervention .
Data Summary Table
Chemical Reactions Analysis
Centractin Isoforms and Structural Associations
This compound exists as multiple isoforms, including α-, β- , and γ-centractin , with distinct tissue-specific distributions and roles in dynactin assembly .
| Property | α-Centractin | β-Centractin | γ-Centractin |
|---|---|---|---|
| Sequence Identity | Reference isoform | 91% identity to α | Undetermined |
| mRNA Distribution | Ubiquitous | Ubiquitous | Tissue-specific |
| Subcellular Localization | 20S dynactin complex | 20S dynactin complex | Not fully resolved |
| Abundance Ratio | ~15:1 (α:β in dynactin) | ~15:1 (α:β) | Rare |
Both α- and β-centractin are integral to the 20S dynactin complex , a multisubunit assembly critical for dynein-mediated cargo transport. Neither isoform exists in a free cytoplasmic pool, suggesting tight regulation of their incorporation into dynactin .
Biochemical Dissociation of Dynactin Subcomplexes
This compound-containing dynactin subcomplexes can be isolated through controlled disruption methods:
-
Dynamitin Overexpression : Induces separation of dynactin into an Arp1 minifilament (containing this compound) and a p150Glued/p24 sidearm complex .
-
Chaotropic Salt Treatment (KI) : Depolymerizes the Arp1 filament, yielding four subcomplexes:
-
Shoulder/sidearm complex (p150Glued, dynamitin, p24)
-
Shoulder complex (dynamitin, p24)
-
Pointed-end complex (p62, p27, p25, Arp11)
-
Free Arp1/centractin subunits
-
These methods reveal this compound's structural role in maintaining dynactin integrity .
Functional Interactions and Post-Translational Modifications
This compound associates with chaperones (e.g., Hsp70, Hsp90) and co-chaperones (e.g., Hsp40) in stress-response pathways. While direct chemical modifications of this compound are not detailed in the available literature, its interactions with these chaperones suggest regulatory phosphorylation or ubiquitination events under cellular stress .
Evolutionary and Mechanistic Insights
This compound’s homology to actin implies conserved nucleotide-binding properties, though its ATPase activity remains unconfirmed. Its role in dynactin highlights a non-canonical function distinct from cytoskeletal actin, likely involving:
Comparison with Similar Compounds
Structural and Functional Differences Among Centractin Isoforms
| Property | α-Centractin | β-Centractin | γ-Centractin |
|---|---|---|---|
| Amino Acid Identity | Reference isoform (100%) | 91% identity to α | Undetermined |
| Tissue Distribution | Ubiquitous | Ubiquitous (lower levels) | Heart, lung, skeletal muscle |
| mRNA Species | 3.8 kb | 3.8 kb | 4.0 kb |
| Subcellular Localization | Dynactin complex (20S) | Dynactin complex (20S) | Undetermined |
| Functional Role | Golgi-spectrin anchoring | Impaired DC function in HCC | Tissue-specific processes |
β-centractin’s downregulation in hepatocellular carcinoma (HCC) correlates with dendritic cell dysfunction and immune evasion. In contrast, α-centractin is critical for dynactin’s interaction with spectrin, linking the Golgi apparatus to the cytoskeleton.
This compound vs. Conventional Actin
| Feature | This compound | Conventional Actin |
|---|---|---|
| Filament Length | 37 nm (short oligomers) | 7–9 nm (F-actin polymers) |
| Pharmacological Response | Resists cytochalasin D | Disrupted by cytochalasin D |
| Phalloidin Binding | No | Yes |
| Binding Partners | Spectrin, dynactin subunits | Myosin, tropomyosin |
| Cellular Role | Organelle transport, Golgi integrity | Cell motility, cytokinesis |
This compound’s unique filament structure enables dynactin to act as an adaptor between dynein and cargoes like spectrin-coated vesicles.
This compound Homologues in Other Species
- Yeast ACT3: Shares 40% identity with this compound but lacks the T229 deletion found in centractins.
- P. carinii and N. crassa ARPs : Fungal homologues exhibit insertions near the this compound-specific deletion site, suggesting evolutionary divergence.
- Trichomonas vaginalis Actin : Phylogenetically distinct from this compound, branching closer to conventional actins.
Interaction Networks and Functional Implications
Dynactin Complex Architecture
The dynactin complex bridges dynein to spectrin-linked organelles, enabling microtubule-based transport. Disruption of this compound-spectrin interactions leads to Golgi fragmentation and impaired vesicle sorting.
Disease Associations
- Hepatocellular Carcinoma: β-centractin downregulation in dendritic cells correlates with CD86 suppression and immune evasion.
- Neurodevelopmental Disorders : Lis1 (a dynein regulator) interacts with this compound-spectrin networks, linking dynein dysfunction to lissencephaly.
Evolutionary and Mechanistic Insights
This compound’s conserved actin-like fold enables interactions with chaperones like TRiC, which also folds tubulin and phytochrome. However, its specialized roles in organelle transport likely arose through isoform diversification and partnerships with spectrin. The yeast ACT3 homolog highlights functional plasticity, as it diverges in sequence yet retains spindle orientation roles.
Preparation Methods
Bacterial Expression
Recombinant this compound is typically expressed in Escherichia coli using His-tagged constructs for ease of purification. Key protocols include:
-
Vector/Host : pET8c or pcDNA3 derivatives with N-terminal His-tags.
-
Induction : IPTG-mediated induction at 16–25°C for 4–6 hours.
-
Yield : ~1–2 mg per liter of culture, purified via Ni-NTA affinity chromatography.
Table 1: Recombinant this compound Expression Systems
Mammalian Cell Expression
Transient transfection in COS-7 or L cells enables native post-translational modifications. Overexpression often results in filamentous structures distinct from conventional actin.
Key Observations :
-
Filament Characteristics : Structures are longer, more variable, and resistant to cytochalasin D/phalloidin.
Purification Techniques
This compound is purified via affinity chromatography, sucrose gradients, or ion-exchange methods.
Affinity Purification
His-tagged this compound is purified using Ni-NTA resin under native or denaturing conditions. For mammalian systems, GST-tagged constructs enable glutathione-agarose purification.
Table 2: Purification Parameters
Sucrose Gradient Centrifugation
Dynactin complexes, including this compound, are isolated via 5–20% sucrose gradients. This compound migrates as a 20S complex, distinct from free actin.
Protocol :
-
Cytosol Preparation : Rat brain homogenized in PHEM buffer (50 mM Pipes, 50 mM Hepes, 1 mM EDTA, 2 mM MgCl₂).
-
Gradient Analysis : Sedimentation at 35,000 rpm for 17 hours.
Isolation from Dynactin Complex
This compound is dissociated from dynactin using dynamitin, a subunit of the BICD family, which disrupts the complex.
Dynamitin-Mediated Disruption
-
Treatment : 144 µg dynamitin per 20 µg dynactin in disruption buffer (50 mM Tris, 150 mM NaCl, 1 mM EDTA).
-
Outcome : Releases Arp1 as a minifilament (~2 MDa) and separates the p150 Glued sidearm.
Table 3: Subcomplexes After Dynamitin Treatment
| Subcomplex | Size (MDa) | Composition | References |
|---|---|---|---|
| Arp1 minifilament | ~2 | This compound polymers | |
| p150 sidearm | ~1.2 | Dynactin subunits |
Antibody-Based Purification
Affinity-purified antibodies enable immunoprecipitation (IP) from cellular lysates.
Immunoprecipitation
Cellular Fractionation and Co-IP
This compound is enriched in cytosolic fractions and co-immunoprecipitates with dynactin subunits.
Subcellular Localization
-
Golgi Association : Co-localizes with Golgi markers (e.g., β-COP) in transfected cells.
-
Spectrin Interaction : Co-IP with non-erythroid spectrin (fodrin) confirms cytoskeletal linkage.
Isoform-Specific Purification
Beta-centractin and alpha-centractin require distinct approaches due to sequence divergence (91% identity).
Recombinant Beta-Centractin
Table 4: Isoform-Specific Features
| Isoform | mRNA Tissue Distribution | Subunit Ratio (Dynactin) | References |
|---|---|---|---|
| Alpha | Ubiquitous | 8–13 copies/molecule | |
| Beta | Ubiquitous (higher in brain) | ~1 copy/molecule |
Structural and Functional Assays
Prepared this compound is validated via biochemical assays:
Q & A
What experimental methodologies are recommended for validating centractin-specific antibodies in immunocytochemistry?
To confirm antibody specificity for this compound (ARP1/ACTR1B), use dual validation via SDS-PAGE and immunoblotting with purified proteins and cell lysates. Antibodies like UP385 and UPGP21 show no cross-reactivity with actin, unlike C4 and UP454, which may detect both proteins . Include negative controls (e.g., knockout cell lines) and co-staining with actin/microtubule markers to confirm distinct localization. Validate fixation protocols (e.g., 3.7% formaldehyde, 0.1% Triton-X 100) to preserve this compound epitopes .
How should transfection experiments be designed to study this compound overexpression effects?
Use expression vectors like pcC cloned into pcDNA3 under a human cytomegalovirus promoter . Optimize transfection efficiency via dose-response assays (e.g., 1–5 µg plasmid DNA). Post-transfection, employ immunofluorescence with anti-centractin antibodies (e.g., UP385) and counterstain with phalloidin (actin) and α-tubulin antibodies. Document filament formation using high-resolution microscopy, noting non-colocalization with actin/microtubules . Include untransfected controls and quantify filament density using image analysis software.
What strategies can reconcile discrepancies in this compound filament formation observed across studies?
Variations may arise from fixation methods (formaldehyde concentration, permeabilization time) or cell type-specific expression. Standardize protocols:
- Use PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl₂) for cytoskeletal preservation .
- Compare results across multiple cell lines (e.g., COS-7, HeLa).
- Validate antibody batches via immunoblotting .
Publish detailed methods, including buffer formulations and imaging parameters, to enhance reproducibility .
How can subcellular fractionation protocols be optimized to isolate this compound-associated complexes?
Employ sucrose density gradient centrifugation (e.g., 5%–20% gradients) to separate dynactin complexes . Pre-clear lysates with protein A agarose to reduce nonspecific binding. Use ATP-depleted microtubule assays to stabilize interactions. Validate fractions via immunoblotting for co-isolated proteins (e.g., spectrin, pericentrin) . Include protease/phosphatase inhibitors and perform triplicate runs to ensure consistency.
What controls are essential for assessing this compound-spectrin interactions in co-immunoprecipitation (Co-IP) assays?
- Negative controls: IgG isotype antibodies and lysates from this compound-knockdown cells.
- Positive controls: Known interactors like dynactin subunits.
- Crosslinker validation: Test chemical crosslinkers (e.g., DSP) to stabilize transient interactions.
- Buffer optimization: Include 150 mM NaCl to reduce nonspecific binding . Confirm specificity via reciprocal IP (anti-spectrin pull-down followed by anti-centractin blot) .
How can computational models predict this compound’s structural dynamics, and what experimental validations are required?
Use molecular dynamics (MD) simulations to model this compound’s ATP-binding domains and filament assembly. Base initial parameters on crystallographic data from homologous proteins (e.g., actin PDB: 1ATN). Validate predictions via:
- Site-directed mutagenesis of key residues (e.g., ATP-binding sites).
- Cryo-EM to compare simulated and observed filament structures .
Publish simulation scripts and force fields to enable peer validation .
Which cellular markers are critical for confirming this compound’s distinct localization from actin and microtubules?
Co-stain with:
- Actin: Phalloidin (F-actin) or anti-β-actin antibodies.
- Microtubules: α-tubulin antibodies.
- Dynactin markers: Pericentrin or p150Glued .
Use spectral unmixing in confocal microscopy to avoid fluorophore bleed-through. Quantify colocalization using Pearson’s coefficient (threshold: <0.2 for non-colocalization) .
How do ATP levels in microtubule assays affect this compound’s interaction with motor proteins?
ATP depletion stabilizes kinesin/dynein binding to microtubules, enhancing this compound-dynactin co-sedimentation. To test:
- Prepare ATP-depleted lysates using apyrase.
- Compare pelleting efficiency via sucrose gradient centrifugation .
Quantify motor protein recruitment using anti-kinesin/dynein blots. Note that excessive ATP depletion may disrupt native interactions .
What parameters ensure reproducibility in this compound immunoblotting across diverse cell lysates?
- Lysis buffer: RIPA buffer with 1% NP-40, 0.5% sodium deoxycholate.
- Protein loading: 20–50 µg per lane, normalized via BCA assay.
- Transfer conditions: Wet transfer at 100 V for 1 hr (PVDF membranes).
- Antibody dilution: Optimize via checkerboard titration (e.g., 1:500–1:2000 for UP385) . Include actin blots as loading controls.
What multi-omics approaches elucidate this compound’s role in organelle positioning beyond microscopy?
- Proteomics: Immunoprecipitation coupled with mass spectrometry (IP-MS) to identify novel interactors.
- Transcriptomics: RNA-seq of this compound-knockdown cells to map affected pathways.
- CRISPR screens: Identify genetic modifiers of this compound-dependent organelle trafficking.
Validate findings via live-cell imaging of organelle dynamics (e.g., lysosome tracking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
